molecular formula C11H15BrO2 B1275498 1-(4-Bromobutoxy)-2-methoxybenzene CAS No. 3257-51-0

1-(4-Bromobutoxy)-2-methoxybenzene

Cat. No.: B1275498
CAS No.: 3257-51-0
M. Wt: 259.14 g/mol
InChI Key: IBOIPLXRAWCRMO-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2-methoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is characterized by a benzene ring substituted with a methoxy group at the second position and a 4-bromobutoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-4-chlorobutane with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the methoxyphenol acts as a nucleophile, displacing the chlorine atom from the 1-bromo-4-chlorobutane to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of reactants and facilitate the reaction. Additionally, the reaction may be carried out under reflux conditions to ensure complete conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming 1-butoxy-2-methoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 1-butoxy-2-methoxybenzene.

Scientific Research Applications

1-(4-Bromobutoxy)-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is utilized in the preparation of functional materials, such as polymers and resins, due to its reactive bromine and methoxy groups.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2-methoxybenzene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. In medicinal chemistry, the compound may interact with biological targets through its functional groups, potentially inhibiting or modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

    1-(4-Bromobutoxy)benzene: Lacks the methoxy group, making it less versatile in certain reactions.

    2-Methoxy-1-(4-chlorobutoxy)benzene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.

    1-(4-Bromobutoxy)-4-methoxybenzene: The methoxy group is at a different position, potentially altering its chemical properties and reactivity.

Uniqueness: 1-(4-Bromobutoxy)-2-methoxybenzene is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both bromine and methoxy groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(4-bromobutoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOIPLXRAWCRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402203
Record name 1-(4-bromobutoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3257-51-0
Record name 1-(4-Bromobutoxy)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3257-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromobutoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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